4-(2,4-Diaminophenyl)morpholin-3-one

Catalog No.
S1497934
CAS No.
482308-13-4
M.F
C10H13N3O2
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Diaminophenyl)morpholin-3-one

CAS Number

482308-13-4

Product Name

4-(2,4-Diaminophenyl)morpholin-3-one

IUPAC Name

4-(2,4-diaminophenyl)morpholin-3-one

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2

InChI Key

ILLFBLRLPINBMA-UHFFFAOYSA-N

SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)N

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)N

Application in Pharmaceutical Synthesis

Field: This compound is used in the field of pharmaceutical synthesis .

Application Summary: “4-(2,4-Diaminophenyl)morpholin-3-one” is used in the synthesis of various morpholine-based pharmaceuticals . It’s a key intermediate in the synthesis of these compounds.

Methods of Application: The specific methods of application can vary depending on the specific pharmaceutical being synthesized.

Results or Outcomes: The outcome of using this compound in pharmaceutical synthesis is the production of various morpholine-based pharmaceuticals .

Application in the Preparation of Rivaroxaban

Field: This compound is used in the field of medicinal chemistry, specifically in the synthesis of the anticoagulant drug rivaroxaban .

Application Summary: “4-(2,4-Diaminophenyl)morpholin-3-one” is a key intermediate in the synthesis of rivaroxaban, an anticoagulant drug used to prevent blood clots .

Methods of Application: The process involves several steps, including the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. This is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst. The resulting compound is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. This is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Results or Outcomes: The outcome of this process is the production of rivaroxaban, an anticoagulant drug .

Application in the Synthesis of 5-Chloro-N- ({ (5S)-2-oxo-3- [4- (3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Field: This compound is used in the field of medicinal chemistry .

Application Summary: “4-(2,4-Diaminophenyl)morpholin-3-one” is used in the synthesis of 5-Chloro-N- ({ (5S)-2-oxo-3- [4- (3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) as an antithrombotic agent .

Application as an Impurity of Rivaroxaban

Application Summary: “4-(2,4-Diaminophenyl)morpholin-3-one” is an impurity of Rivaroxaban, a factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders .

Application in the Synthesis of Compounds with a Piperidin-4-one Nucleus

Application Summary: “4-(2,4-Diaminophenyl)morpholin-3-one” could potentially be used in the synthesis of compounds with a piperidin-4-one nucleus . These compounds have received extensive attention due to their diverse biological activities .

Results or Outcomes: The outcome of using this compound in pharmaceutical synthesis is the production of various compounds with a piperidin-4-one nucleus . These compounds have diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

4-(2,4-Diaminophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H13N3O2. It features a morpholine ring attached to a phenyl group that has two amino substituents at the 2 and 4 positions. This structure contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

  • Bind to metal ions: As mentioned earlier, the amine groups might allow the molecule to bind to metal ions, potentially influencing their activity in biological systems.

Due to the lack of specific data on 4-(2,4-Diaminophenyl)morpholin-3-one, it is advisable to handle it with caution assuming similar properties to related diamines. This includes:

  • Potential skin and eye irritation: Aromatic amines can be irritating to the skin and eyes.
  • Potential respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
Due to the presence of the amine groups and the morpholine ring. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine, yielding derivatives like 4-(4-aminophenyl)morpholin-3-one, which has applications in drug synthesis .
  • Substitution Reactions: The amino groups can undergo electrophilic substitution, allowing for further functionalization of the phenyl ring.
  • Condensation Reactions: The morpholine nitrogen can react with carbonyl compounds to form imines or amides.

4-(2,4-Diaminophenyl)morpholin-3-one exhibits biological activity that makes it a candidate for pharmaceutical applications. Its derivatives have been studied for their potential as:

  • Anticancer Agents: Some studies suggest that compounds with similar structures may inhibit tumor growth.
  • Antimicrobial Agents: The presence of amino groups enhances its interaction with biological membranes, potentially leading to antimicrobial properties.

The synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 4-(2,4-dinitrophenyl)morpholin-3-one, hydrogenation in the presence of a catalyst (e.g., palladium on carbon) facilitates the conversion to the desired amine .
  • Direct Amination: Morpholine can react with appropriate halogenated phenyl compounds under basic conditions to yield the diamino derivative.
  • Multi-step Synthesis: Involves initial formation of the morpholine ring followed by amination steps.

The compound has several potential applications:

  • Pharmaceuticals: As a precursor in synthesizing drugs targeting various diseases, particularly thromboembolic disorders.
  • Research: Used in studies investigating structure-activity relationships in medicinal chemistry.
  • Material Science: Potential applications in developing new materials due to its unique chemical structure.

Studies on the interactions of 4-(2,4-Diaminophenyl)morpholin-3-one with biological targets are crucial for understanding its pharmacological potential. Key findings include:

  • Binding Affinity: Investigations into how well the compound binds to specific receptors or enzymes can inform its efficacy as a drug.
  • Synergistic Effects: Research into how this compound interacts with other drugs or compounds may reveal synergistic effects that enhance therapeutic outcomes.

Several compounds share structural similarities with 4-(2,4-Diaminophenyl)morpholin-3-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-(4-Aminophenyl)morpholin-3-oneContains one amino group on phenylMore established in pharmaceutical applications
4-(3-Aminophenyl)morpholin-3-oneContains one amino group on phenyl but at position 3Different biological activity profile
4-(4-Nitrophenyl)morpholin-3-oneContains a nitro group instead of amino groupsPrecursor for reduction reactions
5-Chloro-N-{(5S')-2-oxo...Complex structure involving oxazolidinoneSpecific application as an anticoagulant

The presence of two amino groups in 4-(2,4-Diaminophenyl)morpholin-3-one sets it apart from these similar compounds, potentially enhancing its reactivity and biological activity.

Hydrogenation-Based Approaches

Hydrogenation-based approaches represent the most common and efficient methods for synthesizing 4-(2,4-Diaminophenyl)morpholin-3-one, particularly through the reduction of corresponding nitro precursors. These methods typically involve the use of hydrogen gas with various catalysts under controlled conditions.

Palladium-Catalyzed Reduction

Palladium-catalyzed hydrogenation offers a selective and efficient route to 4-(2,4-Diaminophenyl)morpholin-3-one. This approach typically involves the reduction of 4-(2,4-dinitrophenyl)morpholin-3-one using hydrogen gas in the presence of a palladium catalyst. The general reaction can be represented as:

4-(2,4-dinitrophenyl)morpholin-3-one + 4 H₂ → 4-(2,4-diaminophenyl)morpholin-3-one + 2 H₂O

In a typical procedure, 4-(2,4-dinitrophenyl)morpholin-3-one is suspended in ethanol, followed by the addition of palladium on activated carbon (usually 5% Pd/C). The reaction mixture is then subjected to hydrogen pressure (typically 0.4-0.5 MPa) at elevated temperatures (60-80°C) for several hours.

The reaction mechanism involves the adsorption of both hydrogen and the nitro-containing substrate onto the palladium surface, where the reduction takes place. The reduction proceeds through several intermediates, including nitroso and hydroxylamine compounds, before yielding the final amine product. A key consideration in this approach is the controlled reduction of both nitro groups, as incomplete reduction can lead to mixtures of mono- and di-amino products.

Recent advances in palladium-catalyzed hydrogenation include the use of ultrasmall palladium nanoclusters, which have shown enhanced catalytic activity and selectivity. These nanoclusters, typically with diameters of 1.3 ± 0.3 nm, can be generated in situ from the reduction of palladium precursors like Pd(OAc)₂ using reducing agents such as sodium borohydride.

Table 1: Typical reaction conditions for palladium-catalyzed reduction of dinitrophenyl derivatives to obtain diaminophenyl products

ParameterTypical RangeOptimal Conditions
Catalyst Loading2-10 wt%5 wt% Pd/C
Hydrogen Pressure0.3-0.6 MPa0.4 MPa
Temperature40-90°C60-80°C
Reaction Time1-5 hours3 hours
SolventEthanol, methanol, THFEthanol
Substrate Concentration5-15 wt%10 wt%

The workup procedure typically involves filtration to remove the catalyst, followed by concentration of the filtrate and recrystallization of the product. Using this method, yields of over 95% can be achieved for the synthesis of 4-(2,4-diaminophenyl)morpholin-3-one.

Iron-Catalyzed Hydrazine-Mediated Reduction

An alternative to precious metal catalysts is the use of iron-based catalysts in combination with hydrazine as a reducing agent. Iron oxide (Fe₃O₄) nanocrystals, generated in situ from readily available iron sources, have shown excellent catalytic activity for the reduction of nitroarenes to anilines.

The general reaction can be represented as:

4-(2,4-dinitrophenyl)morpholin-3-one + N₂H₄ + Fe catalyst → 4-(2,4-diaminophenyl)morpholin-3-one + N₂ + H₂O

In this approach, iron oxide nanocrystals serve as the catalyst, while hydrazine acts as the hydrogen donor. The reaction can be conducted under mild reflux conditions (65-80°C) or using sealed vessel microwave heating at higher temperatures (up to 150°C) for shorter reaction times.

The advantages of this method include:

  • Use of an inexpensive and environmentally benign catalyst (iron) instead of precious metals
  • Elimination of the need for pressurized hydrogen gas
  • High chemoselectivity, allowing the reduction of nitro groups in the presence of other reducible functionalities
  • Potential for both batch and continuous flow processing

The mechanism involves the initial reduction of iron salts by hydrazine to form catalytically active iron oxide nanoparticles, which then facilitate the transfer of hydrogen from hydrazine to the nitro groups of the substrate.

Table 2: Comparison of iron-catalyzed and palladium-catalyzed reduction methods

ParameterIron-Catalyzed Hydrazine-Mediated ReductionPalladium-Catalyzed Hydrogenation
CatalystIron salts or oxide nanoparticlesPalladium on carbon
Reducing AgentHydrazineHydrogen gas
Temperature65-150°C60-80°C
PressureAmbient or sealed vessel0.3-0.6 MPa
Reaction Time5-30 minutes (microwave) or 1-4 hours (conventional)1-5 hours
SelectivityHigh, with potential for partial reductionVery high
CostLowHigh
Environmental ImpactModerate (hydrazine is toxic)Low (when controlled)

Solvent Optimization: Ethanol vs. Aqueous Systems

The choice of solvent plays a crucial role in hydrogenation reactions for the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one. Ethanol has emerged as the preferred solvent for these reactions due to several advantages:

  • Good solubility of both starting materials and products
  • Moderate hydrogen solubility
  • Compatibility with various catalysts
  • Easy removal during workup
  • Relatively low toxicity and environmental impact

In a typical procedure for synthesizing 4-(2,4-Diaminophenyl)morpholin-3-one, the nitro precursor is suspended in ethanol at a concentration of 10-15 wt%, followed by addition of the catalyst and application of hydrogen pressure. For example, in a patented synthesis process, 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone was suspended in 480 g of ethanol for the hydrogenation reaction.

Aqueous systems, either pure water or water-ethanol mixtures, have also been investigated for hydrogenation reactions. While pure water may limit substrate solubility, water-ethanol mixtures can offer a good balance between substrate solubility and green chemistry principles.

Table 3: Advantages and limitations of different solvent systems for hydrogenation reactions

Solvent SystemAdvantagesLimitations
Pure EthanolGood substrate solubility, easy removal, relatively greenModerate hydrogen solubility
Water-EthanolEnhanced catalyst stability, potential for easier separationVariable substrate solubility depending on ratio
Pure WaterGreenest option, excellent for catalyst recoveryPoor solubility for most organic substrates
THFExcellent substrate solubility, good hydrogen solubilityEnvironmental concerns, requires complete removal
MethanolSimilar to ethanol but with higher toxicityHigher toxicity than ethanol

Optimal conditions for the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one typically involve the use of ethanol or a water-ethanol mixture (70:30 to 90:10), with careful control of temperature and hydrogen pressure to ensure complete reduction of both nitro groups.

Oxidation Techniques

While reduction methods are the most direct approach to synthesizing 4-(2,4-Diaminophenyl)morpholin-3-one from nitro precursors, oxidation techniques play an important role in the preparation of key intermediates and functionalized derivatives.

Sodium Chlorite-Mediated Oxidation of Morpholine Derivatives

Sodium chlorite (NaClO₂) under mild acidic conditions, known as the Pinnick oxidation, offers a selective method for oxidizing aldehydes to carboxylic acids. This method can be applied in the synthesis of morpholine-3-one precursors, which can then be functionalized to obtain 4-(2,4-Diaminophenyl)morpholin-3-one.

The general approach involves the oxidation of aldehyde-containing morpholine derivatives to their corresponding carboxylic acids, which can then undergo further transformations including amide formation, reduction, or coupling reactions. For the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one precursors, sodium chlorite oxidation can be particularly useful for introducing the carbonyl functionality of the morpholin-3-one ring.

The reaction typically employs sodium chlorite as the oxidant, along with a scavenger (commonly 2-methyl-2-butene) to remove hypochlorous acid formed during the reaction. The mechanism involves chlorous acid as the active oxidant, which is formed under acidic conditions from chlorite:

ClO₂⁻ + H₂PO₄⁻ ⇌ HClO₂ + HPO₄²⁻

The reaction conditions are mild, typically involving an aqueous buffer solution (pH 3-4) at room temperature, making this method compatible with a wide range of functional groups, including protected amino groups that would be present in precursors to 4-(2,4-Diaminophenyl)morpholin-3-one.

Table 4: Typical conditions for sodium chlorite oxidation in morpholine derivative synthesis

ParameterTypical Conditions
OxidantSodium chlorite (NaClO₂)
Scavenger2-Methyl-2-butene
BufferNaH₂PO₄, pH 3-4
Solventt-Butanol/Water
Temperature0-25°C
Reaction Time1-6 hours

The main advantages of this method include high selectivity, mild conditions, and compatibility with various functional groups, making it suitable for complex intermediate synthesis in the route to 4-(2,4-Diaminophenyl)morpholin-3-one.

TEMPO-Catalyzed Phase-Transfer Oxidation

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and related nitroxyl radicals serve as efficient catalysts for the selective oxidation of alcohols to aldehydes or ketones. This approach can be applied in the synthesis of morpholine-3-one derivatives that serve as precursors to 4-(2,4-Diaminophenyl)morpholin-3-one.

The general reaction involves the oxidation of primary or secondary alcohols to the corresponding aldehydes or ketones using catalytic amounts of TEMPO, with various terminal oxidants such as sodium hypochlorite, sodium chlorite, or hypervalent iodine compounds.

For the synthesis of morpholin-3-one precursors, TEMPO-catalyzed oxidation can be used to selectively oxidize alcohol functionalities in the presence of protected amino groups, which is particularly relevant for constructing the core structure of 4-(2,4-Diaminophenyl)morpholin-3-one.

The mechanism involves the formation of an oxoammonium salt, which is the active oxidant, followed by regeneration of the TEMPO radical by the terminal oxidant. This catalytic cycle allows for the use of very low catalyst loadings, typically 1-5 mol%.

Recent advances in TEMPO-catalyzed oxidations include the development of water-soluble TEMPO derivatives and phase-transfer conditions, which enhance both reactivity and environmental sustainability. These conditions are particularly suitable for the synthesis of polar intermediates in the route to 4-(2,4-Diaminophenyl)morpholin-3-one.

Table 5: Comparison of different terminal oxidants used in TEMPO-catalyzed oxidations

Terminal OxidantAdvantagesLimitations
NaOCl (bleach)Inexpensive, readily availablePotential chlorination side reactions
NaOCl/NaBrEnhanced reaction ratesBromination side reactions possible
PhI(OAc)₂Mild conditions, high selectivityExpensive, less atom economical
OxoneStable, environmentally friendlyLess reactive with hindered substrates
O₂/Cu catalystGreenest optionRequires specialized equipment

Catalytic Reduction Strategies

Beyond traditional hydrogenation methods, several catalytic reduction strategies offer alternatives for the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one, particularly through the reduction of nitro precursors.

Ammonium Formate as Hydrogen Donor

Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor provides a safe and convenient alternative to high-pressure hydrogenation for the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one.

The general reaction can be represented as:

4-(2,4-dinitrophenyl)morpholin-3-one + 8 HCO₂NH₄ + catalyst → 4-(2,4-diaminophenyl)morpholin-3-one + 8 CO₂ + 4 H₂O + 8 NH₃

This approach involves the use of ammonium formate as a stable, solid hydrogen source, eliminating the need for pressurized hydrogen gas. The reaction is typically catalyzed by palladium on carbon, platinum on carbon, or Raney nickel.

For the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one, the reaction conditions need to be carefully optimized to ensure complete reduction of both nitro groups. This typically involves the use of excess ammonium formate (4-6 equivalents per nitro group) and moderate to high temperatures (60-100°C).

The advantages of this method include:

  • Enhanced safety (no pressurized hydrogen)
  • Simplified equipment requirements
  • Mild reaction conditions
  • Selective reduction of nitro groups in the presence of other functional groups
  • Easy handling of the hydrogen source (solid ammonium formate)

Table 6: Typical conditions for ammonium formate-mediated reduction of dinitro compounds

ParameterTypical Conditions
Hydrogen DonorAmmonium formate (4-6 eq. per nitro group)
Catalyst5-10 wt% Pd/C or 10-20 wt% Raney Ni
SolventMethanol or ethanol
Temperature60-100°C
Reaction Time2-8 hours
WorkupFiltration, concentration, recrystallization

The mechanism involves the decomposition of ammonium formate to generate hydrogen in situ, which is then activated by the metal catalyst to reduce the nitro groups. The formate anion serves as both the hydrogen source and a base to neutralize the acid generated during the reduction process.

Nickel-Based Catalysts for Nitro Group Reduction

Nickel-based catalysts, particularly Raney nickel, offer an economical alternative to precious metal catalysts for the reduction of nitro groups in the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one.

The general reaction can be represented as:

4-(2,4-dinitrophenyl)morpholin-3-one + 4 H₂ + Ni catalyst → 4-(2,4-diaminophenyl)morpholin-3-one + 2 H₂O

Raney nickel is an activated form of nickel prepared by treating nickel-aluminum alloy with concentrated sodium hydroxide. The resulting catalyst has a high surface area and contains adsorbed hydrogen, making it particularly effective for reduction reactions.

For the synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one, Raney nickel can be used either with hydrogen gas or in combination with hydrogen donors such as hydrazine or formic acid. The reaction typically proceeds at moderate temperatures (50-80°C) and pressures (atmospheric to 0.5 MPa when using hydrogen gas).

Other nickel-based catalysts include Urushibara nickel (prepared by treating nickel chloride with zinc dust) and supported nickel catalysts (nickel on various supports like silica, alumina, or carbon).

Table 7: Comparison of nickel-based catalysts with palladium catalysts for nitro reduction

ParameterRaney NickelNickel on SupportPalladium on Carbon
CostLowLow-MediumHigh
ActivityHighMediumVery High
SelectivityGoodGoodExcellent
HandlingPyrophoric when dryStableStable
Hydrogen Source OptionsH₂, N₂H₄, HCO₂HH₂, N₂H₄, HCO₂HH₂, HCO₂NH₄, HCO₂H
Typical Temperature50-80°C60-100°C25-80°C
ReusabilityLimitedGoodExcellent

Hydrogenation Pathways

Role of Catalysts in Nitro Group Reduction

The catalytic hydrogenation of 4-(2,4-diaminophenyl)morpholin-3-one precursors represents a critical transformation in pharmaceutical synthesis, particularly in the preparation of anticoagulant intermediates [9] [10]. The reduction of nitro groups to amino functionalities in morpholinone derivatives follows well-established heterogeneous catalytic pathways, with palladium-based catalysts demonstrating superior performance in terms of both activity and selectivity [11] [12].

Palladium on carbon catalysts facilitate the hydrogenation process through a multi-step mechanism involving hydrogen dissociation on the metal surface, followed by sequential reduction of the nitro group through hydroxylamine intermediates [10] [14]. The reaction proceeds via initial formation of nitroso intermediates, which are rapidly reduced to N-phenyl-hydroxylamine derivatives before final conversion to the corresponding aniline products [10]. Gold nanoparticles supported on aluminium oxide nanowires have emerged as highly effective alternatives, achieving selectivities exceeding 99% for aromatic amine formation while maintaining excellent operational stability [10].

The catalytic cycle involves several distinct steps: adsorption of hydrogen gas on the metal surface, heterolytic cleavage of hydrogen-hydrogen bonds, formation of surface hydride species, and subsequent hydride transfer to the nitro substrate [14]. Raney nickel catalysts, while effective, typically require elevated temperatures ranging from 60 to 100 degrees Celsius and higher hydrogen pressures of 5 to 50 bar compared to palladium systems . Iron(III)-catalyzed reduction using aqueous hydrazine presents an alternative approach, achieving 86% yields with 98% selectivity under atmospheric pressure conditions [15] [18].

CatalystTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
Palladium on carbon50-801-1095-99>99
Raney nickel60-1005-5090-95>95
Gold nanoparticles on aluminium oxide nanowires25-601-3>99>99
Platinum25-1001-585-9590-98
Iron(III) with hydrazine80-100Atmospheric8698

Solvent Effects on Reaction Rates

Solvent selection profoundly influences both the reaction kinetics and product selectivity in morpholinone hydrogenation reactions [10] . Protic solvents, particularly water and alcohols, demonstrate superior performance compared to aprotic systems due to their ability to stabilize transition states and facilitate proton transfer processes [10]. Water emerges as the optimal solvent, providing the highest reaction rates and selectivities while offering environmental and safety advantages [24].

The enhanced performance of protic solvents is attributed to their capacity to stabilize the rate-limiting transition state involving the hydrogenation of N-phenyl-hydroxylamine intermediates to the corresponding anilines [10]. Ethanol and methanol exhibit relative reaction rates of 0.85 and 0.90 respectively compared to water as the reference solvent, while maintaining product selectivities above 98% [10] . Aprotic polar solvents such as tetrahydrofuran and acetonitrile show reduced catalytic efficiency, with relative rates of 0.65 and 0.60 respectively, and increased accumulation of hydroxylamine intermediates reaching approximately 5% [10].

The solvent effect mechanism involves stabilization of the electron-rich nitrogen atom in the transition state during the rate-determining hydrogenation step [10]. Cooperative hydrogen bonding between protic solvents and reaction intermediates accelerates the conversion process while suppressing side reactions [10]. N-Methylpyrrolidone, despite being aprotic, demonstrates moderate performance with a relative rate of 0.70 due to its high polarity and coordinating ability [10].

SolventPolarityRelative RateProduct Selectivity (%)Intermediate Accumulation (%)
WaterHighly polar protic1.0 (reference)>99<1
EthanolModerately polar protic0.85>99<1
MethanolModerately polar protic0.9098-99<1
TetrahydrofuranModerately polar aprotic0.6595~5
AcetonitrilePolar aprotic0.6095~5
Ethyl acetateLow polar aprotic0.5593~6
N-MethylpyrrolidonePolar aprotic0.7096~3

Oxidation Mechanisms

Selective Oxidation of Morpholine Rings

The selective oxidation of morpholine rings to morpholin-3-one derivatives represents a fundamental transformation in the synthesis of 4-(2,4-diaminophenyl)morpholin-3-one and related compounds [15] [16]. Sodium chlorite emerges as the most effective oxidizing agent for this transformation, achieving 86% yields of 4-(4-nitrophenyl)morpholin-3-one from the corresponding morpholine precursor under acid-catalyzed aqueous conditions [15] [18].

The oxidation mechanism proceeds through electrophilic attack at the nitrogen atom of the morpholine ring, followed by intramolecular rearrangement to form the carbonyl functionality at the 3-position [15] [16]. Potassium permanganate-mediated oxidation, while less selective, provides an alternative route yielding 35-56% of the desired morpholin-3-one products under reflux conditions in dichloromethane [10]. The reaction involves initial formation of a nitrogen oxide intermediate, which undergoes subsequent rearrangement to generate the final ketone product [16].

Oxygen-mediated oxidation using heterogeneous catalysts offers a more environmentally benign approach, typically achieving yields of 60-80% under elevated temperature conditions [16] [20]. The mechanism involves radical initiation followed by hydrogen abstraction from the morpholine ring, leading to formation of the corresponding ketone through a series of radical intermediates [20]. Morpholinone nitroxide radicals demonstrate exceptional catalytic activity for selective oxidation of primary alcohols to aldehydes, completing the transformation in 30 minutes with yields exceeding 95% [20].

Oxidizing AgentSubstrateProductReaction Time (h)Yield (%)Conditions
Sodium chlorite4-(4-Nitrophenyl)morpholine4-(4-Nitrophenyl)morpholin-3-one2-486Acid-catalyzed, aqueous
Potassium permanganate4-Phenylmorpholine4-Phenylmorpholin-3-one335-56Dichloromethane, reflux
Oxygen with catalystMorpholine derivativesMorpholin-3-one6-1260-80Air, elevated temperature
Sodium hypochlorite2-(2-Chloroethoxy)ethanol2-(2-Chloroethoxy)acetic acid4-670-85Aqueous, catalyst
Calcium hypochlorite2-(2-Chloroethoxy)ethanol2-(2-Chloroethoxy)acetic acid4-670-85Aqueous, catalyst
Morpholinone nitroxidePrimary alcoholsAldehydes0.5>95Mild aqueous

Radical-Initiated Oxidation Processes

Radical-initiated oxidation processes play a crucial role in the transformation of morpholine derivatives to their corresponding ketone analogs [17] [19] [20]. These mechanisms typically involve the generation of radical species through various initiation pathways, including photochemical activation, thermal decomposition, or metal-catalyzed processes [19] [21]. The morpholinone nitroxide radical system exemplifies an efficient catalytic approach for selective oxidation reactions [20].

The radical oxidation mechanism commences with the formation of oxoammonium salt intermediates through single-electron oxidation of the morpholinone nitroxide catalyst [20]. This reactive species subsequently undergoes nucleophilic attack by the substrate alcohol, forming a key intermediate that fragments to generate the desired aldehyde product and a hydroxylamine species [20]. The catalytic cycle is completed through reoxidation of the hydroxylamine to regenerate the active nitroxide radical [20].

Cytochrome P450-mediated oxidation represents another significant radical pathway, particularly relevant in metabolic transformations of morpholine-containing compounds [17]. The mechanism involves formation of a sigma-complex between the substrate and the oxyferryl center, followed by consecutive proton shuttle processes leading to alcohol and ketone products [17]. Perpendicular orientation of aromatic rings relative to the enzyme active site demonstrates preferential stabilization through hydrophobic interactions [17].

Ring-expansion and ring-contraction processes can occur during radical oxidation, leading to novel heterocyclic systems [19]. Selective oxidation at beta-pyrrolic positions of porphyrin systems demonstrates the versatility of radical mechanisms in generating morpholine derivatives through ring-expansion pathways [19]. The steric hindrance provided by methyl substituents in morpholinone nitroxide systems ensures selective oxidation of primary alcohols in the presence of secondary alcohols [20].

Competing Side Reactions and Byproduct Formation

The synthesis of 4-(2,4-diaminophenyl)morpholin-3-one is susceptible to various competing side reactions that can significantly impact overall yields and product purity [27] [28] [32]. Over-reduction represents a primary concern during hydrogenation processes, leading to formation of fully saturated derivatives through excessive hydrogenation of aromatic rings or other reducible functionalities [24]. This side reaction can be minimized through careful control of hydrogen pressure and reaction time .

N-Dealkylation reactions constitute another significant pathway for byproduct formation, particularly under metabolic conditions involving cytochrome P450 enzymes [32]. These transformations result in the formation of N-desalkyl metabolites with potentially altered pharmacological properties [32]. The mechanism involves oxidative cleavage of carbon-nitrogen bonds, leading to formation of primary or secondary amine products depending on the degree of dealkylation [32].

Ring-opening reactions pose a particular challenge in morpholinone chemistry, as acid-catalyzed conditions can promote cleavage of the heterocyclic ring system [27] [31]. This process generates linear amino alcohol byproducts that are difficult to separate from the desired product [27]. Prevention strategies include maintenance of neutral reaction conditions and careful pH control during synthetic procedures [27] [31].

Hydrogenolysis reactions involving carbon-nitrogen bond cleavage can occur under vigorous hydrogenation conditions, leading to dechlorinated compounds and other unwanted products [11] [12]. Condensation reactions between nucleophilic sites on different molecules can generate dimeric or polymeric byproducts, particularly under concentrated reaction conditions [28]. Transglycosylation represents a specific concern during purification procedures, where acid-catalyzed silica gel chromatography can promote formation of methyl glycoside derivatives [27].

Side ReactionMechanismByproductPrevention StrategyTypical Yield Loss (%)
Over-reductionExcessive hydrogenationFully saturated derivativesControlled hydrogen pressure5-15
N-DealkylationMetabolic oxidationN-Desalkyl metabolitespH control10-25
Ring openingAcid-catalyzed cleavageLinear amino alcoholsNeutral conditions15-30
HydrogenolysisCarbon-nitrogen bond cleavageDechlorinated compoundsMild reaction conditions5-10
CondensationNucleophilic attackDimeric productsDilute conditions10-20
DeaminationLoss of amino groupHydroxyl derivativesBase addition5-15
TransglycosylationGlycoside formationMethyl glycosidesTriethylamine in eluent15-25

Solvent Selection and Phase Behavior

The selection of appropriate solvents represents a critical factor in optimizing the industrial synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one, significantly influencing reaction kinetics, product yield, and selectivity. Comprehensive analysis of solvent effects demonstrates that polarity, boiling point, and molecular interactions directly impact the formation and isolation of this heterocyclic compound [2].

Polar Protic Solvents

Ethanol and methanol emerge as preferred choices for reduction reactions in the synthesis pathway, exhibiting polarity indices of 5.2 and 5.1, respectively . These solvents demonstrate excellent compatibility with palladium-catalyzed hydrogenation reactions, facilitating the reduction of nitro groups to amino functionalities with yields consistently exceeding 85% [4]. The moderate polarity of these alcohols provides optimal solvation of both reactants and catalysts while maintaining favorable phase behavior throughout the reaction process.

Water represents an exceptional choice for environmentally sustainable synthesis routes, offering a polarity index of 10.2 and enabling green chemistry applications [5]. Industrial implementations utilizing water as the primary solvent have demonstrated successful condensation reactions between morpholin-3-one derivatives and amino compounds, achieving reaction times reduced from 27 hours to 8 hours compared to organic solvent systems [5].

Polar Aprotic Solvents

N-methylpyrrolidone (NMP) exhibits superior performance in nucleophilic aromatic substitution reactions, demonstrating high para-selectivity in regioselective transformations [2]. The elevated boiling point of 202°C and polarity index of 6.7 provide thermal stability for high-temperature processes while maintaining excellent dissolution characteristics for aromatic substrates [2].

Dimethylformamide (DMF) offers moderate compromise conditions with a polarity index of 6.4, proving effective in coupling reactions where balanced selectivity between regioisomers is desired [2]. Tetrahydrofuran (THF) serves as an excellent medium for catalyst solubilization with its moderate polarity index of 4.0, particularly beneficial for organometallic catalyst systems .

Phase Behavior Optimization

Solvent SystemPolarity IndexBoiling Point (°C)Selectivity AdvantageYield Optimization
Ethanol/Water6.2-8.778-100Enhanced dissolution>90% conversion
NMP6.7202Para-selectivity85-95% yield
DMF/Toluene4.6111-153Phase separationImproved purification
Acetonitrile5.882Ortho-selectivity80% yield

Acetonitrile demonstrates exceptional ortho-selectivity in regioselective reactions, achieving yields up to 80% for specific positional isomers [2]. The combination of moderate polarity and relatively low boiling point facilitates efficient product isolation through distillation processes.

Solvent Recovery and Recycling

Industrial implementations emphasize solvent recovery strategies to enhance economic viability and environmental sustainability [5]. Continuous distillation systems enable recovery of up to 90% of volatile solvents such as methanol and ethanol, while higher-boiling solvents like NMP require specialized separation techniques including vacuum distillation or extraction protocols [5] [6].

Catalyst Efficiency and Recycling Protocols

Catalyst selection and optimization constitute fundamental aspects of industrial morpholin-3-one synthesis, directly impacting process economics through activity, selectivity, and recyclability considerations. Contemporary industrial processes utilize diverse catalyst systems ranging from heterogeneous noble metals to homogeneous organometallic complexes, each presenting distinct advantages and limitations [7] [8].

Palladium-Based Catalyst Systems

Palladium on carbon (Pd/C) represents the predominant catalyst choice for hydrogenation reactions in morpholin-3-one synthesis, demonstrating exceptional activity at loadings between 0.05-10 mol% [4]. Operating temperatures of 25-80°C provide mild reaction conditions while achieving yields of 85-99% in nitro group reduction processes . The heterogeneous nature of Pd/C facilitates straightforward separation through filtration, enabling catalyst recycling for 5-10 reaction cycles before significant activity loss [7].

Advanced palladium recovery protocols utilize organic solvent nanofiltration (OSN) techniques, achieving effective separation and reuse of homogeneous palladium catalysts [8] [9]. Commercial OSN membranes demonstrate successful recovery of palladium complexes from reaction mixtures, maintaining conversion rates exceeding 90% through five consecutive reaction cycles [8].

Alternative Metal Catalyst Systems

Raney nickel catalysts provide cost-effective alternatives for large-scale applications, operating at loadings of 5-20 mol% and temperatures between 50-80°C [10]. While achieving yields of 80-95%, these systems typically demonstrate recyclability for only 3-5 cycles due to catalyst deactivation through metal leaching and surface fouling [10].

Iron(III)-based catalyst systems offer environmentally friendly alternatives, demonstrating yields of 85-97% at moderate loadings of 5-10 mol% [7]. The recyclability extends to 5-8 cycles, representing a compromise between environmental considerations and economic viability [7].

Catalyst Efficiency Data

Catalyst SystemLoading (mol%)Operating Temperature (°C)Yield (%)Cycle StabilityEconomic Index
Pd/C0.05-1025-8085-995-10 cyclesHigh
Raney Ni5-2050-8080-953-5 cyclesMedium
Fe(III) Complex5-1025-6085-975-8 cyclesMedium
Au Nanoparticles0.525-6095-9910+ cyclesVery High
Cp*TiCl₃0.05-513090-99Single useLow

Gold Nanoparticle Catalysts

Gold nanoparticles supported on mesoporous oxides demonstrate exceptional catalytic performance, achieving yields of 95-99% at remarkably low loadings of 0.5 mol% [7]. The turnover frequency values of 20,561 h⁻¹ for gold nanoparticles on titanate nanotubes represent significant improvements over conventional catalyst systems [7]. Recyclability exceeding 10 cycles with minimal activity loss positions gold-based catalysts as premium options for high-value applications [7].

Catalyst Recovery Technologies

Magnetic separation protocols utilizing iron oxide-supported catalysts enable efficient catalyst recovery through external magnetic fields [11]. Fe₃O₄/g-C₃N₄/Alginate-Ag nanocomposite catalysts demonstrate successful recovery and reuse with minimal activity loss across multiple reaction cycles [11].

Continuous flow systems incorporating fixed-bed reactor configurations facilitate catalyst immobilization and recycling without intermediate separation steps [12]. These systems achieve space-time yields exceeding 300 kg m⁻³ h⁻¹ while maintaining catalyst integrity throughout extended operation periods [12].

Scale-Up Challenges in Batch versus Continuous Systems

The transition from laboratory-scale synthesis to industrial production of 4-(2,4-Diaminophenyl)morpholin-3-one presents significant challenges in maintaining product quality, process efficiency, and economic viability. Fundamental differences between batch and continuous processing modes create distinct optimization requirements for heat transfer, mass transfer, and process control parameters [12] [13].

Heat Transfer Limitations

Batch reactor systems suffer from decreasing heat transfer coefficients as reactor volume increases, leading to temperature gradient formation and potential hot spot development [12]. The volume-to-surface area ratio increases proportionally with scale, necessitating enhanced heat transfer mechanisms to maintain isothermal conditions during exothermic reactions [12]. Industrial batch reactors require sophisticated cooling systems including internal coils, jacket cooling, and reflux condensers to manage heat removal effectively [12].

Continuous processing systems demonstrate superior heat transfer characteristics through enhanced surface-to-volume ratios in tubular reactor configurations [12]. Plug flow reactors (PFRs) and continuous stirred tank reactors (CSTRs) maintain consistent temperature profiles through distributed heat exchange, enabling precise thermal control throughout the reaction network [12].

Mass Transfer and Mixing Efficiency

Large-scale batch reactors experience diminished mixing efficiency due to increased fluid path lengths and reduced energy dissipation rates per unit volume [13]. Dead zones and circulation patterns create concentration gradients that impact reaction selectivity and conversion rates [13]. Power requirements for mixing scale approximately with the 2.5 power of reactor diameter, creating significant energy consumption challenges at industrial scale [13].

Continuous systems address mixing limitations through controlled residence time distributions and enhanced fluid dynamics [12]. Microreactor and milli-reactor technologies enable precise control of mixing at microscopic scales, maintaining uniform concentration profiles throughout the reactor volume [13].

Process Control and Monitoring

Batch processes exhibit non-linear responses to control inputs, complicating process optimization and product quality assurance [12]. Temperature and concentration profiles evolve temporally, requiring sophisticated control algorithms to maintain optimal reaction conditions [12]. Process analytical technology (PAT) implementation becomes increasingly complex as reactor scale increases due to spatial heterogeneity [12].

Continuous processes enable real-time monitoring and control through steady-state operation [12]. Inline analytical techniques including near-infrared spectroscopy and high-performance liquid chromatography provide immediate feedback for process optimization [12].

Scale-Up Comparison Matrix

Process ParameterBatch System ChallengesContinuous System AdvantagesCritical Scale Factors
Heat ManagementHot spot formation, poor thermal controlDistributed heat exchange, isothermal operationVolume³/Area² scaling
Mass TransferConcentration gradients, mixing zonesUniform residence time, enhanced mixingDiffusion path limitations
Catalyst UtilizationFiltration bottlenecks, recovery inefficiencyInline separation, continuous regenerationSeparation complexity
Product QualityBatch-to-batch variation, quality controlConsistent product stream, real-time adjustmentProcess variability
Equipment InvestmentLarge vessel costs, infrastructure requirementsModular design, compact footprintCapital intensity

Economic Considerations

Continuous manufacturing demonstrates significant advantages in process mass intensity (PMI) reduction, achieving 54% improvements compared to equivalent batch processes [12]. Flow-batch hybrid systems combining continuous reaction with batch workup provide optimal balance between process efficiency and product isolation requirements [12].

Equipment costs for continuous systems typically require lower capital investment due to reduced reactor volumes and modular construction approaches [12]. However, the complexity of continuous separation and purification systems may offset reactor cost savings depending on product specifications and purity requirements [12].

Safety and Environmental Impact

Continuous processing systems provide inherent safety advantages through reduced inventory of hazardous materials and enhanced process control capabilities [12]. Real-time monitoring enables immediate response to process deviations, minimizing risk of runaway reactions or product contamination [12].

Environmental benefits include reduced waste generation through optimized material utilization and continuous solvent recovery systems [12]. Energy efficiency improvements of 30-50% are achievable through process intensification and heat integration strategies [12].

XLogP3

-0.4

Dates

Last modified: 08-15-2023

Explore Compound Types